![molecular formula C18H28 B12522243 [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene CAS No. 656824-60-1](/img/structure/B12522243.png)
[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a branched alkyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The specific reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher throughput. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different hydrocarbons by hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or acids, while substitution can introduce halogens or nitro groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to undergo various chemical reactions, which can alter its structure and reactivity. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- (R,1E,5E,9E)-1,5,9-Trimethyl-12-(prop-1-en-2-yl)cyclotetradeca-1,5,9-triene
- Benzene, 1,2,3-trimethoxy-5-(1-propenyl)-, (E)-
Uniqueness
[2,5,5-Trimethyl-2-(prop-1-en-2-yl)hexyl]benzene is unique due to its specific branched alkyl chain and the presence of a prop-1-en-2-yl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
656824-60-1 |
|---|---|
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
(2,5,5-trimethyl-2-prop-1-en-2-ylhexyl)benzene |
InChI |
InChI=1S/C18H28/c1-15(2)18(6,13-12-17(3,4)5)14-16-10-8-7-9-11-16/h7-11H,1,12-14H2,2-6H3 |
InChI-Schlüssel |
NXHVANPZBAVUAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C)(CCC(C)(C)C)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



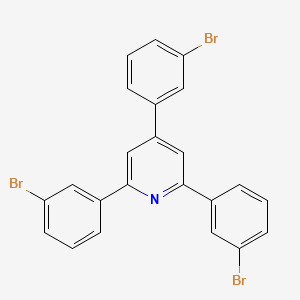
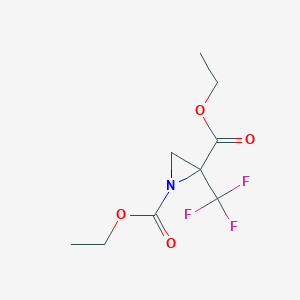
![Benzamide, N-(benzo[b]thien-2-ylsulfonyl)-2,4-dichloro-](/img/structure/B12522177.png)
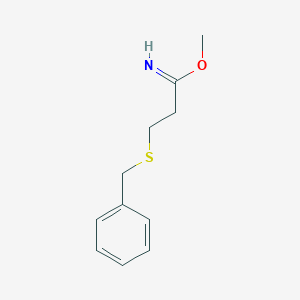
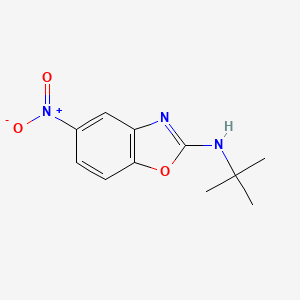

![1,1'-(2-Methylpentane-2,4-diyl)bis[3-(propan-2-yl)benzene]](/img/structure/B12522216.png)

![Benzoic acid, 4-[(3-chlorofuro[2,3-b]quinolin-4-yl)amino]-](/img/structure/B12522225.png)
![3-(2-Chloroethyl)-10-phenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12522226.png)
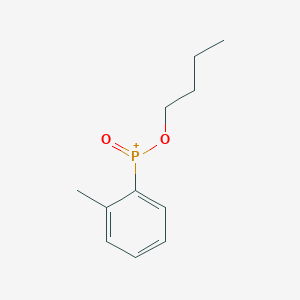
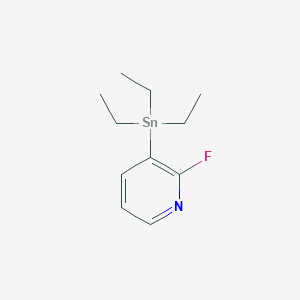
![Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate](/img/structure/B12522242.png)
